molecular formula C18H19NO B4992324 1-(4-biphenylylacetyl)pyrrolidine

1-(4-biphenylylacetyl)pyrrolidine

Cat. No.: B4992324
M. Wt: 265.3 g/mol
InChI Key: WHWADJRDDVWMAB-UHFFFAOYSA-N
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Description

1-(4-Biphenylylacetyl)pyrrolidine is a pyrrolidine derivative featuring a biphenylacetyl substituent. Pyrrolidine, a five-membered saturated heterocycle, is a common pharmacophore in medicinal chemistry due to its conformational rigidity and ability to enhance bioavailability .

Properties

IUPAC Name

2-(4-phenylphenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c20-18(19-12-4-5-13-19)14-15-8-10-17(11-9-15)16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWADJRDDVWMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-(4-(Phenylethynyl)decan-4-yl)pyrrolidine (4j)

  • Structure : Features a phenylethynyl group and a decan chain (Figure S32, ).
  • The phenylethynyl group may facilitate fluorescence-based applications.
  • Synthesis : Prepared via Zn-catalyzed multicomponent KA² coupling, emphasizing modularity for structural diversification .

Thiazolidin-4-ones and Thiazinan-4-ones from 1-(2-Aminoethyl)pyrrolidine

  • Structure: Incorporates a thiazolidinone or thiazinanone ring fused to a pyrrolidine-ethylamine backbone .
  • Activity: Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ values: 1.2–8.7 µM in rat hippocampus and cerebral cortex). The aminoethyl group likely enhances hydrogen bonding with AChE’s catalytic site .
  • Synthesis : One-pot three-component cyclocondensation with benzaldehydes and mercaptocarboxylic acids, yielding moderate to good yields (45–78%) .

5-[1-(Pyrrolidinyl)sulphonyl] Isatin Derivatives

  • Structure : Combines a pyrrolidine sulfonyl group with an isatin core .
  • Synthesis : Reacts isatin with chlorosulfonic acid and pyrrolidine derivatives, leveraging commercially available reagents .

1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : Difluorophenyl and carboxylic acid substituents enhance polarity and acidity .
  • Activity : Fluorine atoms likely improve bioavailability and CNS penetration. Carboxylic acid may enable salt formation for solubility optimization. Anticancer and antimicrobial activities are hypothesized based on similar derivatives .

1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)

  • Structure : Arylcyclohexyl-pyrrolidine motif, similar to phencyclidine (PCP) .
  • The cyclohexyl group confers high lipid solubility, facilitating blood-brain barrier penetration .

Comparative Analysis Table

Compound Key Substituents Biological Activity Synthesis Method Reference
This compound Biphenylylacetyl Hypothesized enzyme/receptor binding Not reported -
4j Phenylethynyl, decan chain Fluorescence applications Zn-catalyzed multicomponent coupling
Thiazolidin-4-ones Thiazolidinone, aminoethyl AChE inhibition (IC₅₀: 1.2–8.7 µM) One-pot cyclocondensation
Isatin derivatives Sulfonyl, isatin core Kinase/protease inhibition (inferred) Sulfonation of isatin
Difluorophenyl derivative Difluorophenyl, carboxylic acid Anticancer, antimicrobial (inferred) Not detailed
PCPy Phenylcyclohexyl Hallucinogenic Cyclohexanone, pyrrolidine condensation

Key Insights

  • Substituent Effects: Biphenylylacetyl: Likely enhances aromatic interactions in hydrophobic pockets, making it suitable for targeting kinases or GPCRs. Aminoethyl (Thiazolidin-4-ones): Improves hydrogen bonding, critical for enzyme inhibition . Sulfonyl (Isatin derivatives): Increases metabolic stability and electronic effects .
  • Synthetic Accessibility : Multicomponent reactions (e.g., KA² coupling, cyclocondensation) dominate for pyrrolidine derivatives, enabling rapid diversification .
  • Therapeutic Potential: While this compound lacks direct data, its structural features align with anticancer and neuroactive agents, contrasting with the illicit psychoactivity of PCPy .

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